2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonylation: Addition of the sulfonyl group to the nitrobenzene derivative.
Cyclization: Formation of the benzimidazole ring system through cyclization reactions.
Alkylation: Introduction of the ethyl group to the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the diazole ring.
4-METHYL-3-NITROBENZENESULFONAMIDE: Contains the nitrobenzenesulfonyl group but lacks the benzimidazole core.
1-ETHYL-2-(4-METHYL-3-NITROBENZENESULFONYL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-ETHYL-1-(4-METHYL-3-NITROBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzimidazole and diazole rings, along with the ethyl, methyl, and nitrobenzenesulfonyl groups
Properties
IUPAC Name |
2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-3-16-17-13-6-4-5-7-14(13)18(16)24(22,23)12-9-8-11(2)15(10-12)19(20)21/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBNMVEJXBHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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